3-methyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
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Description
3-methyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H19N5O4 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Geometry
The crystal structure and molecular geometry of compounds closely related to "3-methyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione" have been characterized, highlighting their typical geometry within the purine fused-ring system. For example, studies have detailed the planarity of the six-membered and five-membered rings within such compounds, as well as the conformation of side chains and morpholine rings, which adopt a chair conformation. These structural insights are crucial for understanding the chemical and physical properties of these molecules (Karczmarzyk & Pawłowski, 1997).
Synthesis and Chemical Behavior
Several studies have focused on the synthesis and chemical behavior of compounds similar to the specified chemical, exploring various synthetic pathways and modifications. For instance, the synthesis of 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione and related sulfur-transfer agents demonstrates the versatility in producing derivatives of interest for further study and potential application (Klose, Reese, & Song, 1997).
Biological Activity and Potential Applications
Research on derivatives of "this compound" has also investigated their biological activities, including their potential as xanthine oxidase inhibitors and anti-inflammatory agents. For example, two cyclodidepsipeptides were evaluated for inhibitory activity against xanthine oxidase, showing promise for treatment in conditions like gout and other inflammatory conditions (Šmelcerović et al., 2013).
Advanced Materials and Chemical Modifications
The exploration into advanced materials and chemical modifications includes the study of poly(glycolic acid-alt-l-aspartic acid) from a morpholine-2,5-dione derivative. Such research aims to improve the hydrophilicity of polylactides, demonstrating the application of these compounds in creating polymers with specific desired properties (Wang & Feng, 1997).
Properties
IUPAC Name |
3-methyl-8-morpholin-4-yl-7-phenacylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-21-15-14(16(25)20-18(21)26)23(11-13(24)12-5-3-2-4-6-12)17(19-15)22-7-9-27-10-8-22/h2-6H,7-11H2,1H3,(H,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDWEAVIAMCXKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.